molecular formula C8H10N2O5S B13755008 Benzenesulfonamide, N-(2-hydroxyethyl)-3-nitro- CAS No. 22184-93-6

Benzenesulfonamide, N-(2-hydroxyethyl)-3-nitro-

Cat. No.: B13755008
CAS No.: 22184-93-6
M. Wt: 246.24 g/mol
InChI Key: JVJNXCUFDJYKJN-UHFFFAOYSA-N
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Description

Benzenesulfonamide, N-(2-hydroxyethyl)-3-nitro- is an organic compound with the molecular formula C8H10N2O5S It is a derivative of benzenesulfonamide, where the sulfonamide group is substituted with a 2-hydroxyethyl group and a nitro group at the 3-position of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonamide, N-(2-hydroxyethyl)-3-nitro- typically involves the nitration of N-(2-hydroxyethyl)benzenesulfonamide. One common method involves the reaction of N-(2-hydroxyethyl)benzenesulfonamide with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 3-position of the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, N-(2-hydroxyethyl)-3-nitro- can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed

    Reduction: 3-amino-N-(2-hydroxyethyl)benzenesulfonamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: 3-nitro-N-(2-oxoethyl)benzenesulfonamide.

Scientific Research Applications

Benzenesulfonamide, N-(2-hydroxyethyl)-3-nitro- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of sulfonamide-based inhibitors.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzenesulfonamide, N-(2-hydroxyethyl)-3-nitro- involves its interaction with specific molecular targets. For instance, as a sulfonamide derivative, it may inhibit the activity of certain enzymes by binding to their active sites. The nitro group can also participate in redox reactions, potentially leading to the generation of reactive intermediates that can interact with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    N-(2-hydroxyethyl)benzenesulfonamide: Lacks the nitro group, making it less reactive in certain chemical reactions.

    3-nitrobenzenesulfonamide: Lacks the hydroxyethyl group, affecting its solubility and reactivity.

    Benzenesulfonamide: The parent compound, which lacks both the hydroxyethyl and nitro groups.

Uniqueness

Benzenesulfonamide, N-(2-hydroxyethyl)-3-nitro- is unique due to the presence of both the hydroxyethyl and nitro groups. This combination of functional groups imparts distinct chemical and physical properties, making it a versatile compound for various applications. The hydroxyethyl group enhances its solubility in polar solvents, while the nitro group provides a site for further chemical modifications.

Properties

CAS No.

22184-93-6

Molecular Formula

C8H10N2O5S

Molecular Weight

246.24 g/mol

IUPAC Name

N-(2-hydroxyethyl)-3-nitrobenzenesulfonamide

InChI

InChI=1S/C8H10N2O5S/c11-5-4-9-16(14,15)8-3-1-2-7(6-8)10(12)13/h1-3,6,9,11H,4-5H2

InChI Key

JVJNXCUFDJYKJN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)NCCO)[N+](=O)[O-]

Origin of Product

United States

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